1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves several steps. One common method includes the alkylation of a naphthalene derivative followed by a series of reactions to introduce the ethanone group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can be compared with other naphthalene derivatives, such as:
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)acetic acid: Similar structure but with a carboxylic acid group
Eigenschaften
Molekularformel |
C17H24O |
---|---|
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1-(5,5-dimethyl-8-propan-2-yl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H24O/c1-11(2)14-8-9-17(4,5)16-7-6-13(12(3)18)10-15(14)16/h6-7,10-11,14H,8-9H2,1-5H3 |
InChI-Schlüssel |
FDTIHBWDKKMIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(C2=C1C=C(C=C2)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.